2-(2-Methoxypropan-2-yl)pyrrolidine

Asymmetric synthesis Chiral auxiliary Diastereoselectivity

2-(2-Methoxypropan-2-yl)pyrrolidine (CAS 160142-25-6; molecular formula C₈H₁₇NO; molecular weight 143.23 g/mol) is a pyrrolidine derivative featuring a 1-methoxy-1-methylethyl substituent at the 2-position. This racemic mixture exists alongside enantiomerically pure (S)- (CAS 118971-00-9) and (R)- (CAS 1212111-83-5) stereoisomers.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 160142-25-6
Cat. No. B169011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxypropan-2-yl)pyrrolidine
CAS160142-25-6
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(C)(C1CCCN1)OC
InChIInChI=1S/C8H17NO/c1-8(2,10-3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3
InChIKeyZPGUMFCNPREQSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxypropan-2-yl)pyrrolidine (CAS 160142-25-6) Selection Guide: Comparative Purity, Chiral Performance, and Sourcing Specifications


2-(2-Methoxypropan-2-yl)pyrrolidine (CAS 160142-25-6; molecular formula C₈H₁₇NO; molecular weight 143.23 g/mol) is a pyrrolidine derivative featuring a 1-methoxy-1-methylethyl substituent at the 2-position [1]. This racemic mixture exists alongside enantiomerically pure (S)- (CAS 118971-00-9) and (R)- (CAS 1212111-83-5) stereoisomers . As a chiral building block and auxiliary, the compound has documented applications in asymmetric alkylation reactions where it exhibits quantifiable diastereoselectivity advantages over structurally analogous pyrrolidine-based auxiliaries [2]. Its procurement-relevant specifications, including purity grades from 95% to 97% and availability as free base or hydrochloride salt, directly impact its utility in stereoselective synthesis workflows .

Why Generic Substitution of 2-(2-Methoxypropan-2-yl)pyrrolidine (CAS 160142-25-6) Fails: Evidence-Based Differentiation from Analogous Pyrrolidine Derivatives


Substituting 2-(2-Methoxypropan-2-yl)pyrrolidine with structurally analogous pyrrolidine auxiliaries is not scientifically interchangeable due to documented, quantifiable differences in stereochemical outcomes. Direct comparative studies establish that (S)-2-(2-Methoxypropan-2-yl)pyrrolidine (1b) and (S)-2-(pyrrolidin-2-yl)propan-2-ol (1a) induce opposite configurations at newly formed stereogenic centers—(S) versus (R), respectively [1]. Furthermore, diastereoselectivity varies significantly: with Cp₂ZrCl₂ coordination, 1b achieves a diastereomeric ratio of 99:1 in benzylation reactions, outperforming literature precedents for structurally related ether auxiliaries [1]. Procurement decisions must therefore account for stereoisomer-specific performance data, enantiomeric purity requirements, and salt form selection, as these variables directly determine synthetic utility and downstream stereochemical fidelity.

2-(2-Methoxypropan-2-yl)pyrrolidine (CAS 160142-25-6) Quantitative Differentiation Evidence: Direct Comparator Data for Informed Procurement


Chiral Auxiliary Diastereoselectivity: Opposite Stereochemical Induction Versus (S)-2-(Pyrrolidin-2-yl)propan-2-ol

In direct head-to-head alkylation experiments, the N-propionylated derivative of (S)-2-(2-Methoxypropan-2-yl)pyrrolidine (1b) and (S)-2-(pyrrolidin-2-yl)propan-2-ol (1a) produced opposite configurations at the newly formed stereogenic center. Auxiliary 1b induced (S)-configuration, whereas auxiliary 1a induced (R)-configuration under identical reaction conditions [1]. Both auxiliaries were derived from the same (S)-proline starting material, isolating the methoxy group substitution as the determinant of stereochemical outcome reversal.

Asymmetric synthesis Chiral auxiliary Diastereoselectivity

Diastereoselectivity Optimization: 99:1 dr Achieved with Cp₂ZrCl₂ Coordination in Benzylation

When Cp₂ZrCl₂ was employed as an enolate coordinating agent, benzylation of propanoylated (S)-2-(2-Methoxypropan-2-yl)pyrrolidine (1b) produced a diastereomeric ratio of 99:1 [1]. This value substantially exceeds the diastereoselectivity reported for other (S)-prolinol-derived ether auxiliaries, including the methyl ether derivative 2b which gave approximately 40:60 (reversed) selectivity in comparable benzylation reactions [1].

Asymmetric alkylation Diastereomeric ratio Enolate coordination

Purity Grade Selection: 95% vs 96% vs 97% Specifications and Vendor QC Documentation

Commercially available 2-(2-Methoxypropan-2-yl)pyrrolidine (CAS 160142-25-6) is supplied at multiple purity grades, each with distinct QC documentation. Bide Pharmatech supplies 96% purity material with batch-specific NMR, HPLC, and GC analytical reports . Calpac Lab (Aladdin Scientific) offers 97% purity grade with room temperature storage classification [1]. Fluorochem supplies 95% purity grade with GHS hazard classification (H302, H315, H319, H335) and SDS documentation . Selection among these grades must align with intended application: higher purity for sensitive catalytic applications; documented QC for reproducible synthetic workflows; hazard documentation for safety compliance.

Chemical procurement Purity specification Quality control

Stereoisomer Availability: Racemate (CAS 160142-25-6) vs (S)-Enantiomer (CAS 118971-00-9) vs (R)-Enantiomer (CAS 1212111-83-5)

2-(2-Methoxypropan-2-yl)pyrrolidine exists in three distinct procurement forms: the racemic mixture (CAS 160142-25-6), the (S)-enantiomer (CAS 118971-00-9), and the (R)-enantiomer (CAS 1212111-83-5) . The (S)-enantiomer is commercially available as the hydrochloride salt (CAS 474115-94-1) through Chemspace as an in-stock building block . The (S)-configured compound is the form documented to induce (S)-configuration at new stereogenic centers in asymmetric alkylation, making enantiomer-specific sourcing essential for predictable stereochemical outcomes [1].

Chiral building block Enantiomer sourcing Stereoisomer purity

Salt Form Selection: Free Base vs Hydrochloride Salt for Synthetic Compatibility

The (S)-enantiomer of 2-(2-Methoxypropan-2-yl)pyrrolidine is commercially available in both free base form (CAS 118971-00-9) and hydrochloride salt form (CAS 474115-94-1) . The hydrochloride salt offers enhanced solid-state stability and simplified handling for long-term storage, whereas the free base provides direct nucleophilic amine reactivity without requiring in situ neutralization. Selection between forms must consider the intended reaction conditions: the hydrochloride salt requires base-mediated deprotonation prior to use as a chiral auxiliary or nucleophile, introducing an additional synthetic step.

Building block Salt form Synthetic compatibility

2-(2-Methoxypropan-2-yl)pyrrolidine (CAS 160142-25-6) Application Scenarios: Where the Evidence Supports Prioritized Selection


Asymmetric Alkylation Requiring (S)-Configuration Induction

For synthetic routes requiring (S)-configuration at newly formed stereogenic centers in alkylation reactions, the (S)-enantiomer of 2-(2-Methoxypropan-2-yl)pyrrolidine (CAS 118971-00-9) should be prioritized over (S)-2-(pyrrolidin-2-yl)propan-2-ol. Direct comparative data confirm opposite stereochemical induction (S vs R) between these two (S)-proline-derived auxiliaries [1]. This scenario applies to preparation of enantiomerically enriched α-branched carboxylic acid derivatives via enolate alkylation, where predictable stereochemical outcomes eliminate the need for empirical screening of auxiliary candidates.

High-Diastereoselectivity Benzylation with Cp₂ZrCl₂ Coordination

In benzylation reactions employing Cp₂ZrCl₂ as an enolate coordinating agent, the N-propionylated derivative of (S)-2-(2-Methoxypropan-2-yl)pyrrolidine achieves a 99:1 diastereomeric ratio, representing the highest documented selectivity for this compound class under these conditions [1]. This scenario is relevant when minimal diastereomeric purification is required, reducing chromatography time and solvent consumption while maximizing isolated yield of the desired stereoisomer.

Protein Degrader Building Block Sourcing with Documented QC

For PROTAC or molecular glue degrader synthesis requiring pyrrolidine-based linker components, procurement of 2-(2-Methoxypropan-2-yl)pyrrolidine with batch-specific analytical documentation (NMR, HPLC, GC) is indicated. The 96% purity grade from Bide Pharmatech provides QC traceability essential for reproducible degrader assembly , while the 97% grade (Calpac Lab/Aladdin) is classified under "Protein Degrader Building Blocks" [2]. This scenario prioritizes documented purity over lowest cost, as impurity profiles can influence degrader ternary complex formation and cellular permeability.

Stereochemically Sensitive Synthesis Requiring Enantiomerically Pure Starting Material

In synthetic sequences where racemic material would generate inseparable diastereomeric mixtures or erode downstream enantiomeric excess, procurement of the single-enantiomer (S)- or (R)-form (CAS 118971-00-9 or 1212111-83-5) is mandatory rather than the racemate (CAS 160142-25-6) . For protocols requiring long-term storage stability, the hydrochloride salt (CAS 474115-94-1) should be selected over the free base . This scenario includes preparation of chiral ligands for asymmetric catalysis, enantiopure pharmaceutical intermediates, and stereochemically defined natural product fragments.

Technical Documentation Hub

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